molecular formula C17H24ClNO3 B12847529 Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride

Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride

Cat. No.: B12847529
M. Wt: 325.8 g/mol
InChI Key: LQKPIVPUHDCASH-UHFFFAOYSA-N
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Description

Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a benzyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Esterification: The ester functional group is formed by reacting the piperidine derivative with ethyl chloroformate under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can modify the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and transporters.

    Biochemistry: It serves as a probe to study enzyme-substrate interactions and receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-(1-benzyl-4-oxopiperidin-3-YL)propanoate hydrochloride can be compared with similar compounds such as:

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: Similar structure but with different functional groups.

    1-Benzyl-4-ethoxycarbonyl-3-piperidone hydrochloride: Another related compound with variations in the ester group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

ethyl 3-(1-benzyl-4-oxopiperidin-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C17H23NO3.ClH/c1-2-21-17(20)9-8-15-13-18(11-10-16(15)19)12-14-6-4-3-5-7-14;/h3-7,15H,2,8-13H2,1H3;1H

InChI Key

LQKPIVPUHDCASH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CN(CCC1=O)CC2=CC=CC=C2.Cl

Origin of Product

United States

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